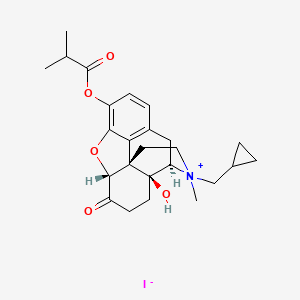

O-Isobutyryl N-Methyl Naltrexone Iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-Isobutyryl N-Methyl Naltrexone Iodide is a complex organic compound with a unique structure This compound belongs to the class of morphinan derivatives, which are known for their diverse pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Isobutyryl N-Methyl Naltrexone Iodide involves several steps, starting from readily available precursors. The key steps include:

Formation of the Morphinan Core: The initial step involves the construction of the morphinan core through a series of cyclization reactions.

Introduction of Functional Groups:

Final Iodination: The final step involves the iodination of the compound to obtain the desired iodide salt.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Step 1: 3-O-Isobutyryl Protection of Naltrexone

-

Reagents : Naltrexone, isobutyryl chloride, triethylamine (NEt₃), anhydrous tetrahydrofuran (THF) .

-

Conditions :

-

Reaction at 0°C for 1 hour, followed by 18 hours at room temperature.

-

Quenching with saturated NaHCO₃ and extraction with CH₂Cl₂.

-

-

Key Observation : Isobutyryl offers superior stability over acetyl during purification, enabling a 76.8% yield compared to acetyl’s 36.3% .

Step 2: N-Methylation with Methyl Iodide

-

Reagents : 3-O-isobutyryl-naltrexone, methyl iodide (CH₃I), N₂ atmosphere .

-

Conditions :

-

Sublimation of CH₃I onto the protected naltrexone under high vacuum.

-

Sealed reaction at 88–90°C for 17 hours.

-

-

Mechanistic Insight : Methyl iodide selectively alkylates the tertiary amine, forming a quaternary ammonium iodide salt .

Purification and Stability

-

Chromatography : Silica gel flash chromatography resolves intermediates, achieving >95% purity .

-

Thermal Stability : The isobutyryl group remains intact at temperatures up to 80°C, critical for industrial scalability .

Deprotection and Anion Exchange

Reaction Optimization Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Protection Solvent | Anhydrous THF | |

| Methylation Temperature | 88–90°C | |

| Methylation Pressure | High vacuum (sublimation) | |

| Anion Exchange Efficiency | ~83% (iodide to bromide conversion) |

Key Challenges and Solutions

Wissenschaftliche Forschungsanwendungen

O-Isobutyryl N-Methyl Naltrexone Iodide is an organic chemical compound derived from naltrexone, primarily used to counteract opioid-induced side effects without diminishing analgesia . The applications of N-methylnaltrexone, including its derivatives, mainly revolve around its function as a peripheral opioid receptor antagonist .

Key Applications

- Opioid-Induced Constipation (OIC) Treatment: Methylnaltrexone is effective in treating OIC, a common side effect in patients requiring long-term opioid therapy . It works by blocking the effects of opioids in the gastrointestinal tract without affecting pain relief in the central nervous system . Studies have shown that subcutaneous administration of methylnaltrexone significantly increases rescue-free bowel movements (RFBM) within a few hours of administration compared to a placebo .

- Use in Advanced Illness and Chronic Pain: Research indicates that methylnaltrexone is effective for OIC in patients with advanced illnesses and those receiving opioids for chronic, non-malignant pain .

- Critical Care Applications: Methylnaltrexone has been investigated for alleviating OIC and gastrointestinal stasis in critical care patients. Clinical trials have assessed its impact on time to significant rescue-free laxation, gastric residual volume, tolerance of enteral feeds, and other relevant outcomes in ICU settings .

- Irritable Bowel Syndrome (IBS) Treatment: N-methylnaltrexone compounds are considered for use in treating irritable bowel syndrome, particularly for alleviating symptoms like diarrhea, alternating constipation and diarrhea, abdominal pain, and bloating .

- Reduction of Opioid Side Effects: Methylnaltrexone and its derivatives can reduce various opioid-related side effects, including nausea, emesis, pruritus, and urinary retention .

Wirkmechanismus

The mechanism of action of O-Isobutyryl N-Methyl Naltrexone Iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors, leading to the modulation of pain signals and other physiological responses. The presence of the epoxide ring and other functional groups enhances its binding affinity and selectivity for these receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morphine: A well-known opioid analgesic with a similar morphinan core structure.

Codeine: Another opioid analgesic with a similar structure but different functional groups.

Oxycodone: A semi-synthetic opioid with a similar core structure but different substituents.

Uniqueness

O-Isobutyryl N-Methyl Naltrexone Iodide is unique due to the presence of the cyclopropylmethyl group and the epoxide ring, which confer distinct chemical and pharmacological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer |

1048360-09-3 |

|---|---|

Molekularformel |

C25H32INO5 |

Molekulargewicht |

553.4 g/mol |

IUPAC-Name |

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl] 2-methylpropanoate;iodide |

InChI |

InChI=1S/C25H32NO5.HI/c1-14(2)23(28)30-18-7-6-16-12-19-25(29)9-8-17(27)22-24(25,20(16)21(18)31-22)10-11-26(19,3)13-15-4-5-15;/h6-7,14-15,19,22,29H,4-5,8-13H2,1-3H3;1H/q+1;/p-1/t19-,22+,24+,25-,26?;/m1./s1 |

InChI-Schlüssel |

FXDRXEPBIKHKNU-KLNDCSAKSA-M |

SMILES |

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-] |

Isomerische SMILES |

CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CC[N+]4(C)CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1.[I-] |

Kanonische SMILES |

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.